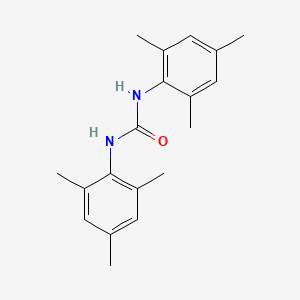
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid, featuring an ester group and a tertiary amine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate typically involves the esterification of 4-(ethyl(2-hydroxyethyl)amino)benzoic acid. One common method includes the reaction of 4-(ethyl(2-hydroxyethyl)amino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-(ethyl(2-hydroxyethyl)amino)benzoic acid+methanolH2SO4Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(ethyl(2-oxoethyl)amino)benzoic acid.
Reduction: 4-(ethyl(2-hydroxyethyl)amino)benzyl alcohol.
Substitution: 4-(ethyl(2-hydroxyethyl)amino)-3-nitrobenzoate (nitration product).
Wissenschaftliche Forschungsanwendungen
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain cosmetic products.
Wirkmechanismus
The mechanism of action of Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(ethyl(2-hydroxyethyl)amino)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(methyl(2-hydroxyethyl)amino)benzoate: Similar structure but with a methyl group instead of an ethyl group on the amine.
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester and a tertiary amine allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl 4-[ethyl(2-hydroxyethyl)amino]benzoate |
InChI |
InChI=1S/C12H17NO3/c1-3-13(8-9-14)11-6-4-10(5-7-11)12(15)16-2/h4-7,14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
CYCQZXGYNHETTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((Benzyloxy)methyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8476164.png)

![Methyl 3-bromothieno[3,2-b]pyridine-5-carboxylate](/img/structure/B8476194.png)









